molecular formula C15H12N4 B3322786 Tri(pyridin-3-yl)amine CAS No. 153467-49-3

Tri(pyridin-3-yl)amine

Cat. No. B3322786
CAS RN: 153467-49-3
M. Wt: 248.28 g/mol
InChI Key: PSUXVBSSAMBTKS-UHFFFAOYSA-N
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Description

Tri(pyridin-3-yl)amine is a chemical compound with the molecular formula C15H12N4 . It is used as an organic synthesis intermediate and can participate in metal-catalyzed reactions . It is also used as an electron transport and hole blocking material in organic light-emitting diodes (OLEDs) .


Synthesis Analysis

Tri(pyridin-3-yl)amine can be synthesized using various methods. For instance, it can be prepared by heating nicotinamide with sodium hypobromite, a process known as the Hofmann rearrangement . Another method involves the use of magnesium oxide nanoparticles to catalyze the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .


Molecular Structure Analysis

The molecular structure of Tri(pyridin-3-yl)amine has been determined using X-ray crystallography . The compound has a monoclinic crystal system with a space group of P 2 1 / c. The unit cell parameters are a = 10.263 (8) Å, b = 23.48 (2) Å, c = 12.28 (1) Å, and β = 114.498 (9)° .


Chemical Reactions Analysis

Tri(pyridin-3-yl)amine can participate in various chemical reactions. For example, it can be used in the synthesis of organic ligand 3-pyridylnicotinamide . It can also be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .


Physical And Chemical Properties Analysis

Tri(pyridin-3-yl)amine is a white or off-white crystalline solid . It is soluble in most organic solvents such as ether, ethanol, and dichloromethane, and slightly soluble in water .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tri(pyridin-3-yl)amine can be used in the synthesis of heterocyclic compounds such as 1H-Pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which can be synthesized using Tri(pyridin-3-yl)amine, have various biomedical applications . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds have been extensively studied .

Organic Ligand Synthesis

Tri(pyridin-3-yl)amine can be used in the synthesis of organic ligands such as 3-pyridylnicotinamide . These ligands have various applications in coordination chemistry and catalysis.

Drug Synthesis

The compound is used in the synthesis of drugs such as Troxipide . Troxipide is a drug used for the treatment of gastric ulcers and gastritis.

Metal-Organic Frameworks (MOFs) Research

Tri(pyridin-3-yl)amine is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in various applications including gas storage, separation, and catalysis.

Pharmaceutical Research

Tri(pyridin-3-yl)amine is used in pharmaceutical research for the development of new therapeutic agents . The compound’s unique structure and properties make it a valuable tool in the design and synthesis of new drugs.

Mechanism of Action

Target of Action

Tri(pyridin-3-yl)amine is a complex organic compound that is often used as an intermediate in organic synthesis . It is also used as a ligand, participating in metal-catalyzed reactions . .

Mode of Action

As a ligand, it can bind to metal ions and form coordination complexes . These complexes can then participate in various chemical reactions. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As a ligand in metal-catalyzed reactions, it could potentially be involved in a wide range of biochemical processes, depending on the specific metal ion and the reaction conditions .

Result of Action

The molecular and cellular effects of Tri(pyridin-3-yl)amine’s action would depend on its specific targets and mode of action. Given its role as a ligand in metal-catalyzed reactions, it could potentially influence a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of Tri(pyridin-3-yl)amine can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other substances that could interact with Tri(pyridin-3-yl)amine or its metal complexes .

properties

IUPAC Name

N,N-dipyridin-3-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-4-13(10-16-7-1)19(14-5-2-8-17-11-14)15-6-3-9-18-12-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUXVBSSAMBTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N(C2=CN=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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